molecular formula C20H17N5O3 B11016006 N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11016006
M. Wt: 375.4 g/mol
InChI Key: KCQDGOBXCONFJA-UHFFFAOYSA-N
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Description

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with potential biological activities .

Scientific Research Applications

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other quinazolinone derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
  • N-(4-oxoquinazolin-3-yl)succinamic acid derivatives

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3-methyl-4-oxoquinazolin-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H17N5O3/c1-24-11-21-17-7-6-13(10-15(17)19(24)27)23-18(26)8-9-25-12-22-16-5-3-2-4-14(16)20(25)28/h2-7,10-12H,8-9H2,1H3,(H,23,26)

InChI Key

KCQDGOBXCONFJA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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